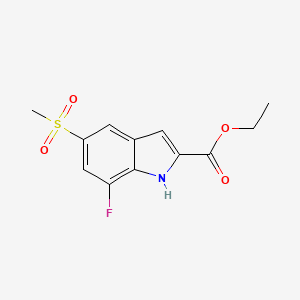

ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate. Alternative nomenclature variations documented in chemical databases include ethyl 7-fluoro-5-(methylsulphonyl)-1H-indole-2-carboxylate and ethyl 7-fluoro-5-methanesulfonyl-1H-indole-2-carboxylate, reflecting different conventions for representing the methylsulfonyl functional group. The compound is registered under the Chemical Abstracts Service number 849035-83-2 and carries the MDL number MFCD04037954.

The molecular formula C12H12FNO4S accurately represents the elemental composition, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The systematic identification through various database indices includes the InChI identifier InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3 and the corresponding InChIKey KBJSJZNRAUFFSD-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation appears as CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C, providing a linear notation for computational applications.

Molecular Geometry and Crystallographic Analysis

The molecular weight of this compound is calculated as 285.29 grams per mole. Physical characterization indicates a melting point range of 193-195 degrees Celsius, suggesting a crystalline solid with moderate thermal stability. The molecular architecture centers around the indole core system, with substituents positioned at strategic locations that influence both the geometric arrangement and electronic distribution throughout the molecule.

The spatial arrangement of functional groups creates a complex three-dimensional structure where the fluorine atom at position 7 and the methylsulfonyl group at position 5 of the indole ring system contribute to distinct steric and electronic environments. The ethyl ester moiety at position 2 extends from the indole framework, providing additional conformational flexibility. Computational analysis suggests that the molecule exhibits specific geometric parameters that optimize intramolecular interactions while minimizing steric hindrance between substituents.

The compound demonstrates specific topological characteristics with a polar surface area of 84.6 square Angstroms and a complexity factor of 447, indicating a moderately complex molecular architecture. The rotatable bond count of 4 suggests limited conformational flexibility, primarily associated with the ethyl ester chain and the methylsulfonyl group orientation. These geometric features contribute to the overall molecular stability and influence the compound's physical and chemical properties.

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. While direct spectroscopic data for this specific compound is limited in the available literature, related indole derivatives with similar substitution patterns offer valuable comparative information for structural elucidation.

Nuclear magnetic resonance spectroscopy of related fluorinated indole compounds demonstrates characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of this target molecule. Proton nuclear magnetic resonance spectra of similar compounds typically exhibit aromatic proton signals in the range of 7.0-8.5 parts per million, with the indole nitrogen-hydrogen proton appearing as a distinctive broad singlet around 10-12 parts per million. The methylsulfonyl group protons characteristically resonate around 3.1-3.2 parts per million as a sharp singlet. The ethyl ester functionality would be expected to display the characteristic quartet-triplet pattern for the ethyl group, with the ester methylene protons appearing around 4.2-4.4 parts per million and the methyl protons around 1.3-1.4 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the fluorine environment, with related 7-fluoroindole derivatives showing chemical shifts typically in the range of -110 to -130 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework, with the carbonyl carbon of the ester group expected around 160-165 parts per million and aromatic carbons distributed across the 110-140 parts per million range.

Infrared spectroscopy analysis of related compounds indicates characteristic absorption bands for the various functional groups present. The indole nitrogen-hydrogen stretch typically appears around 3200-3400 wavenumbers, while the ester carbonyl group shows a strong absorption around 1660-1680 wavenumbers. The methylsulfonyl group contributes characteristic sulfur-oxygen stretching vibrations around 1300 and 1150 wavenumbers. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 285 for the protonated molecular ion [M+H]+.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable theoretical insights into the electronic structure and molecular properties of this compound. Density functional theory calculations offer detailed information about the molecular orbital distribution, electronic density, and energetic properties that govern the compound's chemical behavior.

The molecular orbital analysis reveals the electronic distribution across the indole framework, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies providing insights into the compound's reactivity patterns. The presence of the electron-withdrawing fluorine atom and methylsulfonyl group significantly influences the electronic density distribution, creating regions of enhanced electrophilicity that affect potential chemical transformations.

Computational analysis indicates a logarithmic partition coefficient (XLogP3-AA) value of 1.9, suggesting moderate lipophilicity that influences the compound's solubility characteristics and potential biological membrane permeability. The calculated exact mass of 285.04710720 grams per mole provides precise molecular weight information for mass spectrometric applications. The hydrogen bond donor count of 1 and hydrogen bond acceptor count of 5 indicate specific intermolecular interaction capabilities that influence crystalline packing and solubility properties.

The electronic structure calculations reveal the impact of the fluorine substitution on the indole π-electron system, with the electronegative fluorine atom creating localized charge distributions that affect both chemical reactivity and physical properties. The methylsulfonyl group contributes additional electronic effects through its electron-withdrawing character, further modulating the overall electronic environment of the molecule. These computational insights provide a theoretical framework for understanding the compound's structure-activity relationships and guide future synthetic modifications and applications.

Properties

IUPAC Name |

ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJSJZNRAUFFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382245 | |

| Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-83-2 | |

| Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, or transition metal-catalyzed cyclization reactions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for sulfonylation and fluorination steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Oncology Research

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate has been studied for its potential as an anti-cancer agent. Research indicates that it can inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism for its anti-cancer effects.

Enzyme Inhibition

The compound has shown promise as an inhibitor in various biochemical pathways. It interacts with enzymes critical for metabolic processes, which can be beneficial in treating diseases that involve dysregulated metabolism. For instance, studies have indicated that it can modulate the activity of certain kinases involved in signaling pathways related to cell proliferation and survival .

Synthetic Chemistry

This compound is utilized in synthetic chemistry for developing new compounds with enhanced properties. Its unique structure allows for various modifications that can lead to derivatives with improved pharmacological profiles. Researchers have explored multiple synthetic routes to optimize yield and purity, contributing to the compound's versatility in laboratory settings.

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding the influence of molecular modifications on biological activity. By comparing it with structurally similar compounds, researchers can identify key features that enhance or diminish activity against specific biological targets .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloro-7-(methylsulfonyl)-1H-indole-2-carboxylate | Chlorine instead of fluorine | Different halogen may affect reactivity |

| Ethyl 5-bromo-7-(methylsulfonyl)-1H-indole-2-carboxylate | Bromine instead of fluorine | Increased lipophilicity due to bromine |

| Methyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate | Methyl group instead of ethyl | Altered solubility and bioavailability |

This table illustrates how structural variations impact the properties and potential applications of similar compounds.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of this compound. The results indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Case Study 2: Enzyme Modulation

Research conducted at a leading pharmaceutical institute investigated the compound's role as an enzyme inhibitor. It was shown to effectively inhibit a specific kinase involved in cancer progression, demonstrating potential as a targeted therapy for malignancies characterized by aberrant kinase activity .

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

- Electronic Effects: The methylsulfonyl group at position 5 in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in ethyl 5-methoxyindole-2-carboxylate.

- Positional Isomerism : The sulfonyl group at position 5 (target compound) versus position 1 (compound 7c) alters steric and electronic interactions. For example, sulfonyl at position 5 may enhance planar stacking in biological targets compared to bulkier substituents at position 1 .

Biological Activity

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical stability and biological activity. The presence of the fluorine atom and the methylsulfonyl group contributes to its increased solubility and binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Binding Affinity : The fluorine atom improves the compound's ability to form hydrogen bonds, while the methylsulfonyl group increases solubility.

- Target Interaction : The compound interacts with specific molecular targets, potentially inhibiting their activity or modulating their function. This is particularly relevant in the context of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells. The mechanism involves the activation of caspase pathways and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer drug candidate .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves a multi-step process starting with indole derivatives. For example, methyl 5-fluoro-3-formylindole-2-carboxylate (a structural analog) can be synthesized via Fischer indole synthesis using ethyl pyruvate phenylhydrazones under acidic conditions (HCl/EtOH) . The methylsulfonyl group is introduced via nucleophilic substitution or oxidation of a thioether intermediate. Critical factors for yield optimization include:

- Reagent selection : Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Temperature control : Maintaining temperatures below 60°C during sulfonation to prevent decomposition.

- Catalysts : Transition-metal catalysts (e.g., Pd/C) for selective functionalization .

Side reactions, such as abnormal cyclization (observed in Fischer indole synthesis), require monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is recommended:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorination at C7, methylsulfonyl at C5).

- FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups.

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- LC-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 311 g/mol).

- Elemental Analysis (EA) to validate C, H, N, S, and F content .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : While specific stability data for this compound are limited, analogous sulfonated indoles suggest:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Light sensitivity : Amber glass vials to avoid photodegradation.

- Moisture control : Use of desiccants (e.g., silica gel) in storage environments .

Regular stability testing via HPLC every 6 months is advised.

Advanced Research Questions

Q. How can crystallographic data and DFT calculations be utilized to resolve structural ambiguities in substituted indole carboxylates?

- Methodological Answer :

- X-ray crystallography provides definitive bond lengths, angles, and intermolecular interactions. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (a related compound) was resolved using Mo-Kα radiation (λ = 0.71073 Å) to confirm stereochemistry .

- DFT studies (e.g., B3LYP/6-31G* basis set) predict electronic properties (Fukui indices, HOMO-LUMO gaps) and reactive sites. These align with experimental NMR chemical shifts to validate tautomeric forms or regioisomers .

Q. What methodologies are employed to analyze contradictory spectroscopic data in fluorinated indole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected ¹³C shifts or split NMR peaks) require:

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling pathways.

- Isotopic labeling : Introducing ¹⁹F or ²H labels to trace substituent effects .

For example, abnormal Fischer indole products were identified via HMBC correlations between formyl protons and adjacent carbons .

Q. What experimental approaches are recommended for assessing the environmental fate and biodegradation pathways of sulfonated indole derivatives?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Sulfonates are typically resistant to hydrolysis but may degrade under alkaline conditions .

- Biodegradation assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge to measure CO₂ evolution or DOC removal.

- Ecotoxicity screening : Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.